![molecular formula C14H16N4O3 B5063794 1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine, commonly known as Furazolidone, is a synthetic nitrofuran compound that has been used as an antibacterial and antiprotozoal agent since the 1950s. It has been found to be effective against a wide range of bacteria and protozoa, making it a useful tool in scientific research.
Wirkmechanismus
Furazolidone exerts its antibacterial and antiprotozoal effects by inhibiting the activity of enzymes involved in the electron transport chain of the microorganisms. This results in the accumulation of reactive oxygen species, which damage the microbial cells. Furazolidone has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which has been implicated in the regulation of various physiological processes, including blood pressure and immune function. Furazolidone has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a useful tool for researchers. It is also effective against a wide range of microorganisms, allowing for broad-spectrum antimicrobial testing. However, Furazolidone also has some limitations. It has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Furazolidone in scientific research. One area of interest is the development of new formulations of Furazolidone that may improve its pharmacokinetic properties and reduce toxicity. Another area of interest is the investigation of the potential therapeutic effects of Furazolidone in various conditions, including inflammatory bowel disease and certain cancers. Additionally, the mechanism of action of Furazolidone on monoamine oxidase and its potential effects on neurotransmitter metabolism warrant further investigation.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran compound that has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has a well-established synthesis method and has been found to be effective against a wide range of microorganisms. Furazolidone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Furazolidone in scientific research, including the development of new formulations and investigation of its potential therapeutic effects in various conditions.
Synthesemethoden
The synthesis of Furazolidone involves the reaction of 2-aminopyridine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield Furazolidone. The synthesis method has been well-established and is widely used in the production of Furazolidone for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Furazolidone has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as various protozoa, including Giardia lamblia and Entamoeba histolytica. Furazolidone has also been used in the treatment of Helicobacter pylori infections, which can cause peptic ulcers and gastric cancer.
Eigenschaften
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROAHHMUIRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)
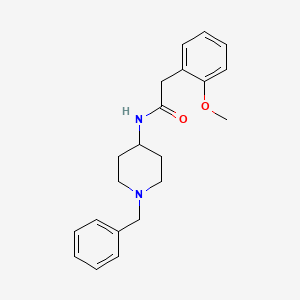
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)
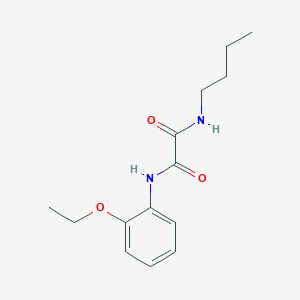
![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)
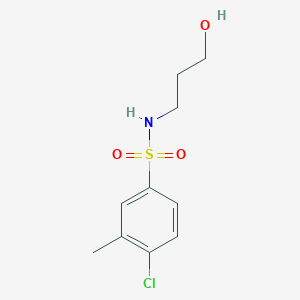
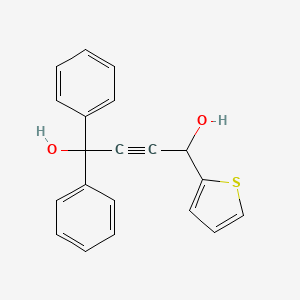
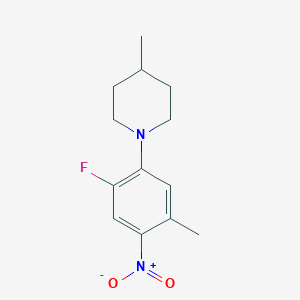
![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)